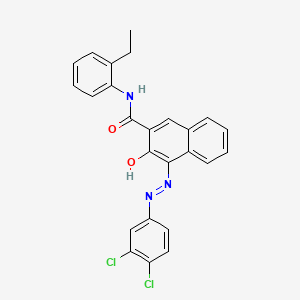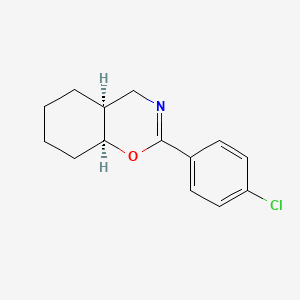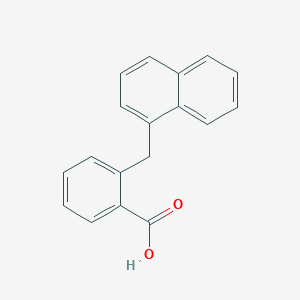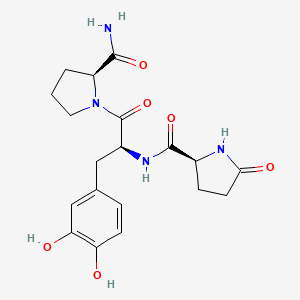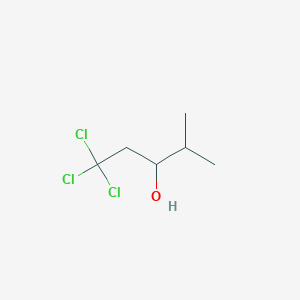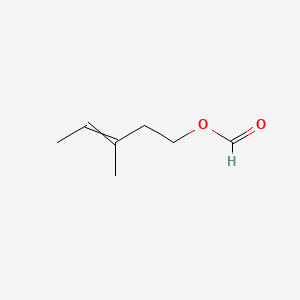
3-Penten-1-ol, 3-methyl-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-1-ol, 3-methyl-, formate is an organic compound with the molecular formula C6H12O2. It is a derivative of 3-methyl-3-penten-1-ol, where the hydroxyl group is esterified with formic acid. This compound is part of the family of alkenes and alcohols, characterized by the presence of a double bond and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-1-ol, 3-methyl-, formate typically involves the esterification of 3-methyl-3-penten-1-ol with formic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the alcohol and formic acid are passed over a solid acid catalyst. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-1-ol, 3-methyl-, formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: 3-Methyl-3-pentenal or 3-methyl-3-pentenoic acid.
Reduction: 3-Methyl-3-penten-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Penten-1-ol, 3-methyl-, formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Penten-1-ol, 3-methyl-, formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding alcohol. The double bond in the molecule can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-penten-3-ol: A structural isomer with similar reactivity but different physical properties.
3-Methyl-1-pentanol: Lacks the double bond, resulting in different chemical behavior.
3-Pentyn-1-ol: Contains a triple bond, leading to different reactivity patterns.
Uniqueness
3-Penten-1-ol, 3-methyl-, formate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propriétés
Numéro CAS |
72845-37-5 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
3-methylpent-3-enyl formate |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-5-9-6-8/h3,6H,4-5H2,1-2H3 |
Clé InChI |
MVEQBILLHRZAJK-UHFFFAOYSA-N |
SMILES isomérique |
C/C=C(\C)/CCOC=O |
SMILES canonique |
CC=C(C)CCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
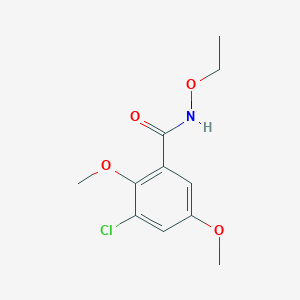



![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)
